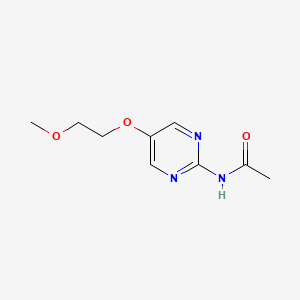
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C9H13N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
准备方法
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol in the presence of a base to form the intermediate 5-(2-methoxyethoxy)pyrimidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions usually involve heating and the use of solvents such as toluene or ethyl acetate.
化学反应分析
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a building block in the synthesis of various organic compounds.
作用机制
The mechanism of action of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives, such as:
N-(5-Ethoxypyrimidin-2-yl)acetamide: Similar in structure but with an ethoxy group instead of a methoxyethoxy group.
N-(Pyridin-2-yl)acetamide: Contains a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
生物活性
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of ion channel modulation and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by structure-activity relationship (SAR) studies, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxyethoxy group and an acetamide moiety. This structural composition is critical for its interaction with biological targets.
Ion Channel Modulation
Recent studies have highlighted the role of this compound as an inhibitor of SLACK potassium channels, which are implicated in various neurological conditions. A systematic evaluation revealed that modifications to the pyrimidine scaffold can significantly affect the compound's inhibitory potency and selectivity against different ion channels .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, certain pyrimidine derivatives exhibit high affinity for tyrosine kinases, which are crucial in cancer signaling pathways. The SAR studies indicate that specific substitutions enhance cytotoxicity against various cancer cell lines .
Case Studies
-
SLACK Potassium Channel Inhibition :
- A recent study evaluated a series of pyrimidine derivatives, including this compound, using high-throughput screening methods. The results demonstrated that certain analogs effectively inhibited SLACK channels with IC50 values in the low micromolar range. This inhibition was linked to potential therapeutic effects in epilepsy and other CNS disorders .
-
Antitumor Activity :
- Another investigation focused on the anticancer efficacy of pyrimidine derivatives, revealing that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 and HepG2. The study reported IC50 values ranging from 5 to 10 µM, indicating a strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound and its analogs have provided insights into how structural modifications influence biological activity:
- Substitution Effects : Variations at the 5-position of the pyrimidine ring were found to modulate both potency and selectivity towards SLACK channels.
- Linker Variations : Alterations in the acetamide linker affected the compound's ability to engage with target proteins effectively.
The following table summarizes key findings from SAR studies:
| Compound Variant | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | SLACK Inhibition | 1.5 | Effective against wild-type channels |
| Pyrimidine Analog A | SLACK Inhibition | 0.8 | Higher selectivity noted |
| Pyrimidine Analog B | Anticancer (MCF-7) | 6.0 | Significant cytotoxicity observed |
属性
CAS 编号 |
61533-70-8 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC 名称 |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C9H13N3O3/c1-7(13)12-9-10-5-8(6-11-9)15-4-3-14-2/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI 键 |
XEYJATGZBDFKLT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=C(C=N1)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















